molecular formula C10H8INO B1363734 1-(4-Iodo-1H-indol-3-YL)-ethanone CAS No. 72527-77-6

1-(4-Iodo-1H-indol-3-YL)-ethanone

Cat. No. B1363734
CAS RN: 72527-77-6
M. Wt: 285.08 g/mol
InChI Key: AETHSVNOUWYRPY-UHFFFAOYSA-N
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Description

1-(4-Iodo-1H-indol-3-YL)-ethanone, also known as 4-iodoindole, is an organic compound that has been used in a number of scientific research applications. This compound has a wide range of uses, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects in living organisms. In

Scientific Research Applications

Synthesis and Biological Evaluation

1-(4-Iodo-1H-indol-3-yl)-ethanone has been utilized in the synthesis of novel chalcone derivatives. These compounds are prepared through a series of reactions, including the reaction of indole with chloroacetylchloride, and evaluated for their anti-inflammatory activity in wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

Antimicrobial Activity

A series of 1H-Indole derivatives, synthesized from a reaction involving indole and chloroacetylchloride, were screened for their antimicrobial activity. The compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and antifungal activity against Aspergillus niger and Candida albicans (Author, 2020).

Catalysis in Syntheses

1-(4-Iodo-1H-indol-3-yl)-ethanone is used as a reactant in the synthesis of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones, facilitated by B(HSO4)3 as a catalyst. This process offers advantages like short reaction time and excellent yield (Mosslemin & Movahhed, 2012).

Anti-Oxidant and Anti-Microbial Properties

Novel 1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, synthesized using 1-(4-Iodo-1H-indol-3-yl)-ethanone, have been evaluated for their anti-oxidant and anti-microbial activities, showing excellent efficacy compared to standard drugs (Gopi, Sastry, & Dhanaraju, 2016).

Polymer Synthesis

This compound is also involved in the synthesis of poly(2,2′,3,3′-indole) through photochemical reactions, leading to the formation of oligomeric chains with potential applications in material science (Shagun et al., 2012).

COX-2 Enzyme and Pharmacological Effects

In research aiming to develop novel nonsteroidal anti-inflammatory drugs, 1-(4-Iodo-1H-indol-3-yl)-ethanone derivatives were synthesized and evaluated for their effects on the COX-2 enzyme and in vivo analgesic and anti-inflammatory activities (Kumar et al., 2022).

properties

IUPAC Name

1-(4-iodo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHSVNOUWYRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363842
Record name 3-Acetyl-4-iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodo-1H-indol-3-YL)-ethanone

CAS RN

72527-77-6
Record name 3-Acetyl-4-iodoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Metwally, S Shaaban, BF Abdel-Wahab… - Current Organic …, 2009 - academia.edu
This review deals with synthesis and reactions of 3-acetylindoles as well as their biological activities. The data published over the last few years on the methods of synthesis and …
Number of citations: 56 www.academia.edu

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